molecular formula C15H9Cl2NO2 B12797873 1,3(2H,4H)-Isoquinolinedione, 2-(3,5-dichlorophenyl)- CAS No. 68178-68-7

1,3(2H,4H)-Isoquinolinedione, 2-(3,5-dichlorophenyl)-

Cat. No.: B12797873
CAS No.: 68178-68-7
M. Wt: 306.1 g/mol
InChI Key: RBEXZNLRRZTVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3(2H,4H)-Isoquinolinedione, 2-(3,5-dichlorophenyl)- is a chemical compound that belongs to the class of isoquinolinediones This compound is characterized by the presence of a dichlorophenyl group attached to the isoquinolinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3(2H,4H)-Isoquinolinedione, 2-(3,5-dichlorophenyl)- typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the dichlorophenyl group. One common method involves the use of 3,5-dichlorobenzoyl chloride as a starting material, which reacts with isoquinoline in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3(2H,4H)-Isoquinolinedione, 2-(3,5-dichlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinolinediones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 2-(3,5-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3(2H,4H)-Isoquinolinedione, 2-(4-chlorophenyl)-
  • 1,3(2H,4H)-Isoquinolinedione, 2-(3,4-dichlorophenyl)-
  • 1,3(2H,4H)-Isoquinolinedione, 2-(3,5-dibromophenyl)-

Uniqueness

1,3(2H,4H)-Isoquinolinedione, 2-(3,5-dichlorophenyl)- is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms in the 3 and 5 positions of the phenyl ring can enhance its electron-withdrawing properties, potentially affecting its interactions with biological targets and its overall stability.

Properties

CAS No.

68178-68-7

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C15H9Cl2NO2/c16-10-6-11(17)8-12(7-10)18-14(19)5-9-3-1-2-4-13(9)15(18)20/h1-4,6-8H,5H2

InChI Key

RBEXZNLRRZTVCA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.